molecular formula C15H19N3O8 B1232566 2,6-Bis(aminomethyl)pyridinetetraacetate CAS No. 53793-56-9

2,6-Bis(aminomethyl)pyridinetetraacetate

Cat. No.: B1232566
CAS No.: 53793-56-9
M. Wt: 369.33 g/mol
InChI Key: GGLAGENYOZKOMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,6-Bis(aminomethyl)pyridinetetraacetate is a heterocyclic organic compound with the molecular formula C15H19N3O8 and a molecular weight of 369.33 g/mol . It is known for its complex structure, which includes a pyridine ring substituted with aminomethyl and carboxymethyl groups. This compound is often used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Bis(aminomethyl)pyridinetetraacetate typically involves the reaction of pyridine derivatives with aminomethyl and carboxymethyl reagents. One common method includes the use of glycine derivatives in the presence of a catalyst to facilitate the formation of the desired product . The reaction conditions often require controlled temperatures and pH levels to ensure the proper formation of the compound.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and efficiency. This may include the use of continuous flow reactors and advanced purification techniques to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2,6-Bis(aminomethyl)pyridinetetraacetate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures, pressures, and pH levels to ensure optimal yields .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce different oxidized forms of the compound, while substitution reactions can lead to a variety of derivatives with different functional groups .

Scientific Research Applications

2,6-Bis(aminomethyl)pyridinetetraacetate has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2,6-Bis(aminomethyl)pyridinetetraacetate involves its ability to form stable complexes with metal ions. These complexes can interact with various molecular targets, including enzymes and receptors, to exert their effects. The pathways involved often include coordination chemistry mechanisms, where the compound acts as a ligand to stabilize metal ions in specific oxidation states .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 2,6-Bis(aminomethyl)pyridinetetraacetate include:

Uniqueness

What sets this compound apart from similar compounds is its ability to form highly stable complexes with metal ions due to the presence of both aminomethyl and carboxymethyl groups. This makes it particularly useful in applications requiring stable metal-ligand interactions .

Properties

CAS No.

53793-56-9

Molecular Formula

C15H19N3O8

Molecular Weight

369.33 g/mol

IUPAC Name

2-[[6-[[bis(carboxymethyl)amino]methyl]pyridin-2-yl]methyl-(carboxymethyl)amino]acetic acid

InChI

InChI=1S/C15H19N3O8/c19-12(20)6-17(7-13(21)22)4-10-2-1-3-11(16-10)5-18(8-14(23)24)9-15(25)26/h1-3H,4-9H2,(H,19,20)(H,21,22)(H,23,24)(H,25,26)

InChI Key

GGLAGENYOZKOMR-UHFFFAOYSA-N

SMILES

C1=CC(=NC(=C1)CN(CC(=O)O)CC(=O)O)CN(CC(=O)O)CC(=O)O

Canonical SMILES

C1=CC(=NC(=C1)CN(CC(=O)O)CC(=O)O)CN(CC(=O)O)CC(=O)O

Synonyms

2,6-bis(aminomethyl)pyridinetetraacetate
PBMNTA

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.